molecular formula C26H25N3O3S B11419577 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11419577
M. Wt: 459.6 g/mol
InChI Key: GULOUOKCLXHKSH-UHFFFAOYSA-N
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Description

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves constructing the benzofuran ring through various methods such as free radical cyclization cascades or proton quantum tunneling . These methods are chosen for their efficiency in producing complex polycyclic benzofuran compounds with high yields and fewer side reactions .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for this compound would likely involve similar strategies used in the synthesis of other benzofuran derivatives, focusing on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways . The exact molecular targets and pathways for this compound would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups and ring structures, which may confer distinct biological activities and synthetic challenges.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C26H25N3O3S/c1-15-9-16(2)23-18(14-32-20(23)10-15)11-22(30)29-26-24(19-6-3-7-21(19)33-26)25(31)28-13-17-5-4-8-27-12-17/h4-5,8-10,12,14H,3,6-7,11,13H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

GULOUOKCLXHKSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CN=CC=C5)C

Origin of Product

United States

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